molecular formula C14H24ClN5 B12215569 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12215569
M. Wt: 297.83 g/mol
InChI Key: PVGZTTNSNOAAIJ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with appropriate carbonyl compounds. One common method includes the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 1-isopropyl-4-methyl-1H-pyrazole-3-amine under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit key inflammatory pathways, particularly the NF-kB/AP-1 signaling pathway, with IC50 values ranging from 4.8 to 30.1 µM . This inhibition suggests that the compound may serve as a lead for developing new anti-inflammatory drugs.

Anticancer Properties

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine has shown promise in cancer research. It has been evaluated against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, compounds similar to this pyrazole derivative exhibited growth inhibition with GI50 values of 3.79 µM for MCF7 cells .

Cell Line GI50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial strains and fungi, indicating their potential as antimicrobial agents .

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of pyrazole derivatives, the compound was found to significantly reduce pro-inflammatory cytokines in vitro, supporting its potential use in treating inflammatory diseases .

Case Study 2: Anticancer Efficacy

A comparative study evaluated the cytotoxic effects of various pyrazole derivatives on lung cancer cell lines. The results indicated that this specific compound exhibited one of the highest levels of cytotoxicity against NCI-H460 cells, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can form hydrogen bonds and π-π interactions with target molecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde
  • 1-isopropyl-4-methyl-1H-pyrazole-3-amine
  • 3,5-dimethyl-1H-pyrazole

Uniqueness

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties.

Biological Activity

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine, with CAS number 1856044-14-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant research findings.

  • Molecular Formula : C14_{14}H24_{24}ClN5_5
  • Molecular Weight : 297.83 g/mol
  • CAS Number : 1856044-14-8

Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities primarily through their interactions with specific biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : Some pyrazole derivatives have shown potential as inhibitors of key enzymes involved in inflammatory processes and cancer progression, such as p38 MAPK and COX enzymes .
  • Cell Cycle Arrest : Certain studies suggest that compounds similar to this compound can induce cell cycle arrest in cancer cells, leading to decreased proliferation .
  • Induction of Apoptosis : Evidence points to the ability of pyrazole derivatives to trigger apoptotic pathways in various cancer cell lines, contributing to their anticancer properties .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Cell Line IC50_{50} (µM) Reference
CytotoxicityMCF73.79
CytotoxicitySF26812.50
CytotoxicityNCI-H46042.30
Inhibition of p38 MAPKSW135353
Inhibition of IL productionSW1353820

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of N-(pyrazolyl) derivatives, researchers found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460. The study highlighted the role of these compounds in inducing apoptosis and inhibiting cell proliferation through specific molecular pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. The study demonstrated that certain compounds could inhibit the production of pro-inflammatory cytokines in human chondro-sarcoma cells, suggesting a therapeutic application for inflammatory diseases.

Properties

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-6-18-13(11(4)7-16-18)8-15-14-12(5)9-19(17-14)10(2)3;/h7,9-10H,6,8H2,1-5H3,(H,15,17);1H

InChI Key

PVGZTTNSNOAAIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=NN(C=C2C)C(C)C.Cl

Origin of Product

United States

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